Class-Level Selectivity for CB2 over CB1 Receptors
The 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype consistently demonstrates preferential binding to the human CB2 receptor over the CB1 receptor. In a competitive binding assay using hCB2-CHO and hCB1-CHO cell membranes and [³H]-CP-55,940 as a radioligand, the prototype compound 3 displayed a Ki of 15.8 nM at hCB2 and a Ki of >1000 nM at hCB1, yielding a CB2/CB1 selectivity index of >63 [1]. While direct Ki data for N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide have not been publicly disclosed, SAR analysis indicates that the 6-methoxy and 1-alkyl substituents are critical determinants of CB2 affinity within this series [1].
| Evidence Dimension | CB2 receptor affinity (Ki) and CB2/CB1 selectivity |
|---|---|
| Target Compound Data | Not yet reported in public literature |
| Comparator Or Baseline | Compound 3 (prototype 4-oxo-1,4-dihydroquinoline-3-carboxamide): hCB2 Ki = 15.8 nM; hCB1 Ki > 1000 nM |
| Quantified Difference | CB2/CB1 selectivity index >63 for class prototype |
| Conditions | hCB2-CHO and hCB1-CHO cell membranes; [³H]-CP-55,940 radioligand; competitive displacement assay |
Why This Matters
Class-level CB2 selectivity substantiates the compound's prioritization for studies targeting peripheral cannabinoid pathways while minimizing CB1-mediated psychoactive confounds.
- [1] Stern, E.; Muccioli, G. G.; Bosier, B.; Hamtiaux, L.; Millet, R.; Poupaert, J. H.; Hénichart, J.-P.; Depreux, P.; Goossens, J.-F.; Lambert, D. M. Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality. J. Med. Chem. 2007, 50 (22), 5471–5484. DOI: 10.1021/jm070387h. View Source
